REACTION_CXSMILES
|
O.[OH-].[Li+].[CH:4]1([C:7]2[O:8][CH:9]=[C:10]([CH2:12][C:13]([O:15]CC)=[O:14])[N:11]=2)[CH2:6][CH2:5]1>C1COCC1.O>[CH:4]1([C:7]2[O:8][CH:9]=[C:10]([CH2:12][C:13]([OH:15])=[O:14])[N:11]=2)[CH2:5][CH2:6]1 |f:0.1.2|
|
Name
|
Lithium hydroxide monohydrate
|
Quantity
|
7.83 g
|
Type
|
reactant
|
Smiles
|
O.[OH-].[Li+]
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)C=1OC=C(N1)CC(=O)OCC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction mixture volume was reduced to one third by evaporation in vacuo
|
Type
|
EXTRACTION
|
Details
|
then extracted with EtOAc (200 mL)
|
Type
|
CUSTOM
|
Details
|
The organic phase was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
the crude material was triturated with diethyl ether (100 mL)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C=1OC=C(N1)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4 g | |
YIELD: PERCENTYIELD | 66% | |
YIELD: CALCULATEDPERCENTYIELD | 66.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |